1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine
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Overview
Description
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: This step involves the addition of a cyclopropyl group to the pyrazolo[1,5-a]pyrazine core using cyclopropylating agents.
Attachment of the pyrrolidin-3-amine moiety: The final step involves the coupling of the pyrrolidin-3-amine group to the cyclopropylpyrazolo[1,5-a]pyrazine intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control .
Chemical Reactions Analysis
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrrolidine derivatives: These compounds have a pyrrolidine ring and are used in various medicinal chemistry applications.
Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group and are studied for their unique chemical and biological properties.
Properties
Molecular Formula |
C13H17N5 |
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Molecular Weight |
243.31 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H17N5/c14-10-3-5-17(8-10)13-12-7-11(9-1-2-9)16-18(12)6-4-15-13/h4,6-7,9-10H,1-3,5,8,14H2 |
InChI Key |
TXIVNLLSARLXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(C4)N |
Origin of Product |
United States |
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